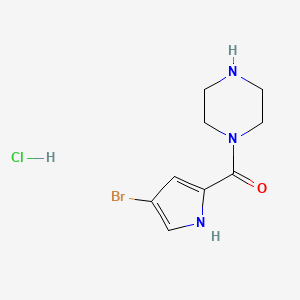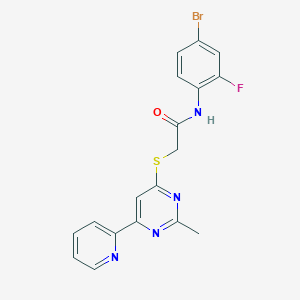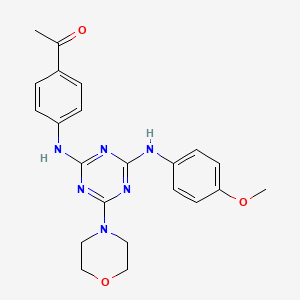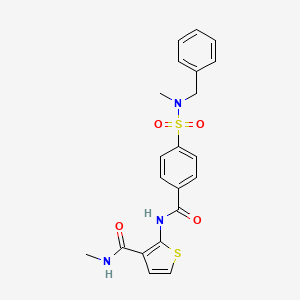![molecular formula C18H27N3O3S B2720479 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone CAS No. 694473-68-2](/img/structure/B2720479.png)
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DPSPPK, and it is a derivative of piperazine, a heterocyclic organic compound. DPSPPK is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
作用機序
The mechanism of action of DPSPPK is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. DPSPPK has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
DPSPPK has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPSPPK inhibits the proliferation of cancer cells and induces apoptosis. DPSPPK has also been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which may have implications for the treatment of neurological disorders. In addition, DPSPPK has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of DPSPPK is its versatility. It can be used as a tool compound to study the function of various proteins and enzymes. It can also be used as a building block for the synthesis of novel materials. However, one of the limitations of DPSPPK is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DPSPPK. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, there is a need to develop more efficient synthesis methods for DPSPPK and its derivatives. Finally, there is a need to investigate the potential of DPSPPK as a building block for the synthesis of novel materials.
合成法
The synthesis of DPSPPK involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with piperidone in the presence of a reducing agent such as sodium borohydride. The final product obtained is 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone.
科学的研究の応用
DPSPPK has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DPSPPK has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, DPSPPK has been studied for its potential as a tool compound to study the function of certain proteins and enzymes. In material science, DPSPPK has been investigated for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-17(14-16(15)2)25(23,24)21-12-10-20(11-13-21)18(22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKJKGXBOEANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
methanone](/img/structure/B2720404.png)


![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)


